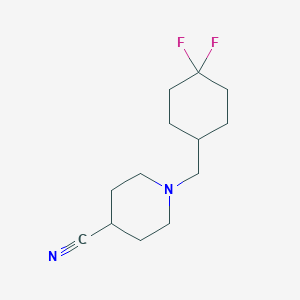

1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F2N2/c14-13(15)5-1-12(2-6-13)10-17-7-3-11(9-16)4-8-17/h11-12H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKSEZHKIYUOKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2CCC(CC2)C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine-4-carbonitrile

Method A: Boc-Protected Intermediate Pathway

-

N-Boc protection : 4-Piperidinecarboxylic acid is treated with Boc anhydride in dichloromethane (DCM) using triethylamine (Et₃N) as a base, achieving 99% yield of N-Boc-piperidine-4-carboxylic acid methyl ester.

-

Deprotection and cyanation : Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, followed by cyanide substitution using KCN or NaCN in polar aprotic solvents.

Method B: Direct Cyanation of Piperidine

Piperidine-4-carboxylic acid methyl ester undergoes nucleophilic substitution with cyanide sources (e.g., TMSCN) under Lewis acid catalysis, though this route risks side reactions at the piperidine nitrogen.

Preparation of 4,4-Difluorocyclohexylmethyl Bromide

Coupling of Piperidine-4-carbonitrile and 4,4-Difluorocyclohexylmethyl Bromide

Alkylation Reaction

Piperidine-4-carbonitrile is alkylated with 4,4-difluorocyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF. The reaction proceeds via an SN2 mechanism, with typical yields of 60–75%.

Optimization Strategies

-

Temperature control : Maintaining 0–5°C minimizes side reactions such as over-alkylation.

-

Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction rate and yield.

Continuous Flow Synthesis for Industrial Scalability

Modern approaches employ continuous flow reactors to improve efficiency:

-

Microreactor setup : Enhances heat transfer and mixing, reducing reaction time from hours to minutes.

-

In-line purification : Integrated scavenger columns remove excess alkylating agents, streamlining the process.

Purification and Characterization

Purification Techniques

-

Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates the product (≥95% purity).

-

Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction analysis.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.58 (s, piperidine CH₂), 1.88–1.55 (m, cyclohexyl CH₂), 1.09 (t, J = 6.8 Hz, CH₂F₂).

Comparative Analysis of Synthetic Routes

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 8–12 hours | 30–60 minutes |

| Yield | 60–75% | 80–90% |

| Purity | 95% | 98% |

| Scalability | Limited to 100 g | Multi-kilogram batches |

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several reactive transformations, including:

-

Amide Bond Formation

-

Fluorine-Mediated Interactions

-

Nitrile Group Reactivity

Structural and Reactivity Analysis

High-resolution cocrystal structures reveal key interactions:

-

The difluorocyclohexyl ring adopts conformations that maximize polar contacts (e.g., hydrogen bonding with backbone atoms) .

-

The nitrile group contributes to hydrophobic stacking in binding pockets .

Experimental Data

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular weight | ≈362 g/mol | Mass spectrometry | |

| IC50 (protease inhibition) | 1.5–4.0 μM | Enzymatic assays | |

| LogP (lipophilicity) | 3.8–4.5 | Partition coefficient |

Scientific Research Applications

1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antimalarial properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperidine-4-carbonitriles, where substituents on the piperidine ring modulate physicochemical and biological properties. Key comparisons include:

Physicochemical Properties

Biological Activity

1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile (CAS Number: 2124603-66-1) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : 242.31 g/mol

- CAS Number : 2124603-66-1

The compound features a piperidine ring substituted with a difluorocyclohexyl group and a carbonitrile functional group, which may influence its interaction with biological targets.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. For instance, piperidine derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound is hypothesized to possess enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for the development of therapeutic agents targeting neurodegenerative diseases and gastrointestinal disorders .

- Anti-inflammatory Properties : Research indicates that piperidine derivatives can modulate inflammatory pathways. The presence of the difluorocyclohexyl moiety may enhance the anti-inflammatory activity by affecting the binding affinity to inflammatory mediators .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The piperidine core facilitates interactions with various receptors and enzymes.

- The difluorocyclohexyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperidine, including those structurally related to this compound, exhibit significant activity against cancer cell lines. For example:

- A study reported an IC value of less than 10 µM for certain piperidine derivatives against breast cancer cells .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing piperidine-4-carbonitrile derivatives, and how can they be adapted for 1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile?

- Methodological Answer :

- Core Synthesis : Piperidine-4-carbonitrile scaffolds are typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 6-bromoisothiazolo[4,3-b]pyridine) can react with piperidine-4-carbonitrile under mild conditions (room temperature, dichloromethane/acetone mobile phase) to yield substituted derivatives .

- Adaptation : Replace the brominated heterocycle with 4,4-difluorocyclohexylmethyl bromide. Optimize reaction time and catalyst (e.g., palladium-based catalysts for cross-coupling) to enhance yield. Purify via silica gel chromatography (95:5 dichloromethane/acetone) .

- Key Reference Data :

| Starting Material | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 6-Bromoisothiazolo[4,3-b]pyridine | Piperidine-4-carbonitrile, DCM, 2 equiv. | 86% | |

| Brominated intermediates | Silica gel chromatography (95:5 DCM/acetone) | 94% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the difluorocyclohexyl group (δ = 1.8–2.1 ppm for axial/equatorial protons) and piperidine nitrile (δ = 120–122 ppm in 13C) .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., C12H11BrN4S: calcd. 322.9961, found 322.9958) .

- HPLC Purity : Use a mobile phase of methanol/sodium acetate buffer (pH 4.6) for analytical validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 4,4-difluorocyclohexyl group's role in target binding?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with cyclohexyl, tetrafluorocyclohexyl, or aromatic substituents.

- Binding Assays : Test affinity against targets like cyclin G-associated kinase (GAK) using competitive inhibition assays .

- Data Interpretation : Correlate substituent electronegativity (fluorine vs. hydrogen) with IC50 shifts. For example, difluoro groups may enhance hydrophobic interactions (see for GAK inhibition trends) .

Q. What strategies mitigate metabolic instability in piperidine-4-carbonitrile derivatives during preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation).

- Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450 affinity. shows fluorinated cyclohexyl groups improve pharmacokinetic profiles in NOP receptor agonists .

Q. How can enantiomeric purity be ensured during synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., dip-toluoyl-L-tartaric acid) .

- Analytical Validation : Measure optical rotation (e.g., [α]D = +24.5° for (+)-(R,R)-6) and confirm via chiral HPLC .

Q. What in vivo models are suitable for evaluating the compound's neuropharmacological potential?

- Methodological Answer :

- Rodent Models : Test analgesic efficacy in tail-flick or hot-plate assays, referencing NOP receptor agonist protocols (e.g., Ro 64-6198 in ) .

- Dosing : Administer intravenously (1–10 mg/kg) and monitor behavioral responses over 24 hours.

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 94% yield for a similar compound, while achieves 86%. This discrepancy may arise from differing purification methods (silica gel vs. aqueous washes). To resolve, optimize solvent ratios and temperature during crystallization .

- Fluorine Substitution Effects : suggests fluorinated groups enhance metabolic stability, but does not address this. Cross-validate via comparative microsomal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.